Olmesartan Ethyl Ester

説明

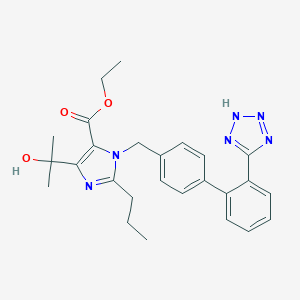

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N6O3/c1-5-9-21-27-23(26(3,4)34)22(25(33)35-6-2)32(21)16-17-12-14-18(15-13-17)19-10-7-8-11-20(19)24-28-30-31-29-24/h7-8,10-15,34H,5-6,9,16H2,1-4H3,(H,28,29,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYGFMDEVYVZGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Process Research of Olmesartan Ethyl Ester

Synthetic Pathways and Methodologies for Olmesartan (B1677269) Ethyl Ester Production

The central step in forming Trityl Olmesartan Ethyl Ester is the regioselective N-alkylation of an imidazole (B134444) derivative with a substituted biphenylmethyl bromide. This reaction connects the two primary building blocks of the molecule. The synthesis involves the reaction of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate with 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide. nih.gov The regioselectivity of this alkylation, which targets a specific nitrogen atom on the imidazole ring, is crucial for obtaining the correct isomer and high yields.

Initial processes described this N-alkylation step using potassium tert-butoxide as the base in N,N-Dimethylacetamide (DMA). nih.gov However, subsequent process development has shown that using anhydrous potassium carbonate (K2CO3) in DMA can also effectively yield Trityl this compound. nih.govresearchgate.net The choice of base and solvent system is critical to the reaction's success. Studies have screened various solvents, including acetone (B3395972), toluene, and DMA, to optimize the yield and purity of the product. cbijournal.comresearchgate.net The combination of K2CO3 and DMA has been identified as a suitable condition for large-scale production. nih.govresearchgate.net

A significant finding in the study of this reaction is the structural re-evaluation of the tritylated intermediates. Single-crystal X-ray diffraction (SCXRD) studies have revealed that the trityl protecting group on the tetrazole ring is attached to the N-2 nitrogen atom, not the N-1 position as had been widely reported in earlier literature. mdpi.comnih.gov This correction is vital for accurately representing the molecular structure of Trityl this compound and its subsequent derivatives.

To overcome these challenges, a novel, three-step synthesis was developed starting from more accessible and cheaper materials: diethyl oxalate (B1200264) and ethyl chloroacetate. jocpr.comjocpr.com This method provides the desired imidazole intermediate with high purity (99.5% by HPLC) after a simple acid-base treatment for purification. jocpr.comjocpr.com Another innovative approach involves the hydrolysis and lactonization of ethyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate to create a dihydrofuro-imidazole intermediate, which is then condensed with the biphenyl (B1667301) tetrazole component. nih.govgoogle.com Continuous flow synthesis methods are also being explored to improve safety, efficiency, and reduce impurities. google.com

Optimizing the N-alkylation reaction is crucial for maximizing yield and minimizing impurity formation. Research has shown that the mole ratio of the reactants and the base significantly impacts the outcome. nih.gov Specifically, using 0.98 molar equivalents of 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide and 1.25 molar equivalents of K2CO3 in DMA at 40–45°C provides a high yield (90%) and purity (98%) of Trityl this compound. nih.govresearchgate.net The particle size of the K2CO3 used can also influence the reaction's efficiency. nih.gov

The following table summarizes the effect of reactant mole ratios on the synthesis of Trityl this compound. nih.gov

| Entry | Molar Equivalents of Biphenyl Bromide | Molar Equivalents of K₂CO₃ | Yield (%) | Purity (%) (by HPLC) |

| 1 | 1.05 | 1.05 | 78 | 91.5 |

| 2 | 1.02 | 1.05 | 82 | 93.8 |

| 3 | 1.00 | 1.05 | 85 | 95.2 |

| 4 | 0.98 | 1.05 | 88 | 96.5 |

| 5 | 0.98 | 1.15 | 89 | 97.1 |

| 6 | 0.98 | 1.25 | 90 | 98.0 |

| 7 | 0.98 | 1.35 | 90 | 98.0 |

Impurity Profiling, Identification, and Control Strategies Related to this compound

The control of impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product. According to ICH guidelines, any impurity present at a level of 0.10% or higher must be identified and characterized. researchgate.netsci-hub.seacs.org

During the synthesis of this compound and its conversion to the final API, several process-related and regioisomeric impurities can form.

Regioisomeric Impurities:

Imidazole N-3 Regioisomer: A significant finding has been the detection and characterization of an undesired N-3 regioisomeric impurity of Trityl this compound (TOEE). rawdatalibrary.netacs.orgacs.org This impurity, which has the same molecular mass as the desired N-1 isomer, was identified at levels of 0.2-0.3% in laboratory batches. rawdatalibrary.netacs.orgacs.org Its structure was confirmed through a specific five-step synthesis and characterization by NMR, mass spectrometry, and single-crystal X-ray diffraction. rawdatalibrary.netacs.org The formation of this regioisomer is a critical quality concern as the corresponding N-3 impurity in the final API proved to be inseparable from Olmesartan Medoxomil using the standard European Pharmacopoeia chromatography method. rawdatalibrary.netacs.org

N-1 and N-2-Medoxomil Derivatives: During the subsequent conversion of Olmesartan intermediates, alkylation can occur on the tetrazole ring, leading to the formation of N-1 and N-2-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl derivatives of Olmesartan. mdpi.comnih.gov These have been identified as principal regioisomeric process-related impurities, with the N-2 isomer being a novel, previously unreported impurity. mdpi.comnih.gov

Process-Related Impurities:

Hydrolysis and Detritylation Products: Low yields in the N-alkylation step are often due to the formation of impurities from side reactions. These include products of ester hydrolysis and detritylation (loss of the trityl group) of both the starting materials and the product. nih.govresearchgate.net

Other Impurities: Other identified process-related impurities include Isopropyl Olmesartan, Dimedoxomil Olmesartan, and Dibiphenyl Olmesartan. researchgate.netdoaj.orgconsensus.app Dehydro Olmesartan, formed from dehydration, is another known impurity. semanticscholar.org An N-Alkyl impurity, formed through a Michael-type addition between the tetrazole ring and mesityl oxide (generated from acetone self-condensation under acidic conditions), has also been identified. sci-hub.seacs.org

The following table lists some of the key impurities related to the synthesis of this compound.

| Impurity Name | Type | Method of Characterization | Reference |

| Imidazole N-3 Regioisomer of TOEE | Regioisomeric | NMR, MS, SCXRD | rawdatalibrary.netacs.orgacs.org |

| N-1-(medoxomil) Derivative | Regioisomeric | HPLC, Synthesis, NMR, HRMS/ESI | mdpi.comnih.gov |

| N-2-(medoxomil) Derivative | Regioisomeric (Novel) | HPLC, Synthesis, NMR, HRMS/ESI | mdpi.comnih.gov |

| Isopropyl Olmesartan | Process-Related | Synthesis, HPLC, LC-MS | researchgate.netdoaj.org |

| Dibiphenyl Olmesartan | Process-Related | Synthesis, HPLC, LC-MS | researchgate.netdoaj.org |

| Dehydro Olmesartan | Process-Related | Synthesis, NMR, IR | semanticscholar.org |

| N-Alkyl Impurity (from mesityl oxide) | Process-Related | NMR, MS | sci-hub.seacs.org |

Effective control of impurities requires a multi-faceted approach, including optimization of reaction conditions, control of starting materials, and dedicated purification steps.

Optimization of Reaction Conditions: The formation of the imidazole N-3 regioisomer can be significantly reduced by optimizing the condensation reaction conditions, effectively controlling its level to less than 0.1%. nih.gov For the N-Alkyl impurity formed from acetone, replacing the aqueous HCl/acetone system used for deprotection with a 75% aqueous acetic acid solution prevents the formation of mesityl oxide and, consequently, the impurity. sci-hub.seacs.org

Control of Stoichiometry: The formation of impurities resulting from detritylation and hydrolysis can be managed by carefully controlling the stoichiometry of the reactants and limiting the amount of unreacted starting materials at the end of the reaction. nih.gov

Impurity Tracing: It is crucial to trace impurities through the entire manufacturing process. For example, the N-3 regioisomer of the intermediate is carried through subsequent steps to form the corresponding N-3 impurity of the final API. acs.org Synthesizing these downstream impurities is necessary to develop analytical methods to monitor and control them. rawdatalibrary.netacs.orgacs.org

Purification: While optimization reduces impurity formation, purification steps remain essential. Crude Olmesartan Medoxomil is often purified by recrystallization from solvents like acetone to achieve the desired ICH quality. cbijournal.com However, care must be taken as some impurities, like the N-3 isomer, may be difficult to remove with standard methods. acs.org

Stability Under Process Conditions: Studies have confirmed that certain impurities, such as the N-1 and N-2 dimedoxomil derivatives, are stable under the acidic detritylation conditions used in the final step. nih.gov This means that once formed, they are likely to contaminate the final crude product, underscoring the importance of preventing their formation in earlier steps. nih.gov

By understanding the synthetic pathways and the origins of various impurities, robust control strategies can be implemented to ensure the production of high-purity Olmesartan and its intermediates.

Research on Crystallization and Purification Methods for this compound and its Precursors

The purification of this compound and its precursors is a critical step in the synthesis of Olmesartan Medoxomil, aiming to remove impurities and achieve the high purity required for active pharmaceutical ingredients (APIs). Research has focused on various crystallization and purification techniques to optimize yield and purity.

One of the key precursors, Trityl this compound, is often subjected to purification to remove byproducts formed during the N-alkylation step. nih.gov The formation of a series of analogues similar to N-trityl this compound during alkylation presents a significant challenge in the purification process. acs.org Common methods for purifying the crude Trityl this compound include flash column chromatography followed by crystallization. nih.gov Solvents such as diisopropyl ether, hexane, and ethyl acetate (B1210297), or mixtures thereof, have been utilized for this crystallization process. nih.gov

A specific procedure involves the addition of acetone to the reaction mass after the N-alkylation reaction, which results in a slurry. nih.gov Subsequent addition of water to this slurry at a cooled temperature (0–5°C) facilitates the precipitation of Trityl this compound as a white crystalline solid with a purity of 98% by HPLC. nih.gov Another approach involves dissolving the crude condensation product in a mixed solvent system of dichloromethane (B109758) and acetonitrile (B52724). google.com High-purity product is then obtained through low-temperature crystallization, typically between -5°C and 20°C, with an optimal range of 0–5°C over 4-6 hours. google.com This method has been shown to yield purities of up to 98.7%. google.com

Recrystallization from a single organic solvent is also a common strategy. Acetonitrile has been identified as an effective solvent for the recrystallization of the ethyl ester precursor, yielding a product with a low level of impurities. epo.orgpatsnap.com The process may involve concentrating the reaction mixture before cooling to induce crystallization. epo.org The filtered product can be further purified by suspending it in water to eliminate excess inorganic bases before recrystallization from the same solvent used in the alkylation reaction. epo.org

The table below summarizes various crystallization methods investigated for the purification of this compound and its tritylated precursor.

| Compound | Purification Method | Solvents | Conditions | Resulting Purity | Reference |

| Trityl this compound | Crystallization after chromatography | Diisopropyl ether, Hexane, Ethyl acetate | - | - | nih.gov |

| Trityl this compound | Precipitation | Acetone, Water | Cool to 0-5°C | 98% (HPLC) | nih.gov |

| Olmesartan Ester Condensate | Cooling Crystallization | Dichloromethane, Acetonitrile | Cool to 0-5°C for 4-6 hours | ≥98.0%, up to 98.7% | google.com |

| This compound Precursor | Recrystallization | Acetonitrile | - | Low level of N-alkylated impurities (<0.2%) | epo.org |

Solvent Effects and Solubility Behavior Studies of this compound Intermediates

Understanding the solubility of this compound intermediates in various solvents is fundamental for developing efficient crystallization and purification processes. The choice of solvent directly impacts yield, crystal form, and purity.

A key intermediate, N-Trityl this compound, has been the subject of detailed solubility studies. acs.orgacs.org Its solubility has been determined in a range of 13 organic solvents at different temperatures. acs.orgacs.org Research indicates that the mole fraction solubility is highest in cyclohexanone (B45756), followed by N,N-dimethylacetamide (DMAC), toluene, and ethyl acetate at 318.15 K. acs.orgacs.org This trend was observed consistently across various temperatures. acs.org The high solubility in cyclohexanone and DMAC suggests these are optimal solvents for the purification and recrystallization of N-Trityl this compound in an industrial setting. acs.orgacs.org

The solvent effect on solubility has been analyzed using models like the KAT-LSER (Kamlet-Taft Linear Solvation Energy Relationship). acs.orgacs.org Such studies help in understanding the intermolecular interactions between the solute and the solvent that govern the dissolution process. For N-trityl this compound, the correlation results indicated that the modified Apelblat equation was most suitable for evaluating its dissolution behavior. acs.orgacs.org

The following table presents the experimental mole fraction solubility of N-Trityl this compound in various organic solvents at 318.15 K.

| Solvent | Mole Fraction Solubility (x 10⁻²) at 318.15 K |

| Cyclohexanone | 2.110 |

| N,N-dimethylacetamide (DMAC) | 1.476 |

| Toluene | 1.237 |

| Ethyl acetate | 0.6993 |

| N,N-dimethylformamide (DMF) | 0.5527 |

| Acetone | 0.4174 |

| Acetonitrile | 0.09013 |

| 1-Butanol | 0.05878 |

| n-Propanol | 0.05192 |

| Isobutanol | 0.04717 |

| Ethanol | 0.03181 |

| Isopropanol | 0.02281 |

| Methanol (B129727) | 0.01755 |

| Data sourced from Journal of Chemical & Engineering Data. acs.orgacs.org |

These solubility data are crucial for process optimization. For instance, a solvent in which the intermediate has high solubility at an elevated temperature but low solubility at room temperature is ideal for crystallization, as it allows for high recovery of the purified compound upon cooling.

Pharmacological Characterization of Olmesartan Active Metabolite of Olmesartan Medoxomil, Derived from Ester Precursors

Angiotensin II Type 1 (AT1) Receptor Antagonism: Mechanistic Insights

Olmesartan's primary mechanism of action is the selective blockade of the AT1 receptor, which prevents the binding of angiotensin II, a potent vasoconstrictor. drugbank.comhres.ca This antagonism leads to vasodilation and a reduction in blood pressure. The unique structural features of olmesartan (B1677269) contribute to its potent and long-lasting effects. oup.comresearchgate.net

Receptor Binding Kinetics and Affinity Studies

Olmesartan demonstrates high affinity for the human AT1 receptor. nih.govnih.gov In vitro studies have shown that olmesartan binds to the AT1 receptor with high affinity, with a reported IC50 value of 7.7 nM. oup.comresearchgate.net This high affinity is a key factor in its potent antagonism.

The binding of olmesartan to the AT1 receptor can be described as a two-step process, involving the initial formation of a loose complex which then transforms into a more stable, tight-binding complex. nih.govnih.gov This kinetic profile contributes to its slow dissociation from the receptor. Washout experiments have revealed a dissociation half-life of 72 minutes for [3H] olmesartan, which is significantly longer than that of some other angiotensin II receptor blockers (ARBs). nih.govnih.gov

| Parameter | Value | Reference |

|---|---|---|

| IC50 | 7.7 nM | oup.comresearchgate.net |

| Dissociation Half-life (t½) | 72 minutes | nih.govnih.gov |

| Kd | 2.3 nM | mdpi.com |

Molecular Interactions and Conformational Dynamics at the AT1 Receptor

The potent binding of olmesartan to the AT1 receptor is attributed to specific molecular interactions. nih.govplos.org Key structural features of olmesartan, including a hydroxyl group and a carboxyl group, play a crucial role in these interactions. researchgate.netnih.gov

Molecular modeling and mutation studies have identified several amino acid residues within the AT1 receptor that are critical for olmesartan binding. These include:

Tyr113: Interacts with the hydroxyl group of olmesartan. plos.orgresearchgate.net

Lys199: Forms an electrostatic interaction with the carboxyl group of olmesartan. plos.orgresearchgate.net

His256: Also interacts with the carboxyl group. plos.orgresearchgate.net

Gln257: Interacts with the tetrazole group of olmesartan. researchgate.net

These multiple points of contact contribute to the high affinity and slow dissociation of olmesartan from the receptor, stabilizing a conformational state that is unfavorable for G-protein coupling and subsequent signaling. nih.govnih.gov The interaction between the carboxyl group of olmesartan and the receptor is thought to be particularly important for stabilizing the tight binding complex. nih.gov

Research on Insurmountable Antagonism

Olmesartan exhibits insurmountable antagonism at the AT1 receptor. nih.govresearchgate.netnih.gov This means that increasing concentrations of the agonist, angiotensin II, cannot fully overcome the inhibitory effect of olmesartan. nih.gov This property is linked to its slow dissociation from the AT1 receptor and the formation of a stable drug-receptor complex. nih.govnih.gov

The insurmountable nature of olmesartan's antagonism is considered a significant factor in its long-lasting clinical effects. nih.gov In contrast to surmountable antagonists, which can be displaced by high levels of angiotensin II, the persistent blockade by olmesartan ensures a more consistent and sustained reduction of angiotensin II's effects. nih.gov

Selectivity Profile for AT1 Receptor Over AT2 Receptor

Olmesartan is highly selective for the AT1 receptor over the AT2 receptor. nih.govnih.gov Reports indicate that olmesartan has a more than 12,500-fold greater affinity for the AT1 receptor compared to the AT2 receptor. pediatriconcall.comtga.gov.aumedex.com.bd This high selectivity is a class characteristic of most ARBs and is crucial for their therapeutic action. nih.gov

By selectively blocking the AT1 receptor, olmesartan inhibits the primary pathway through which angiotensin II exerts its vasoconstrictive and aldosterone-secreting effects. drugbank.compediatriconcall.com The unopposed stimulation of the AT2 receptor by angiotensin II may contribute to some beneficial effects, such as vasodilation, although the precise role of the AT2 receptor in cardiovascular homeostasis is still under investigation. nih.govmedex.com.bd

Modulation of the Renin-Angiotensin-Aldosterone System (RAAS): Research Perspectives

By blocking the AT1 receptor, olmesartan disrupts the normal feedback mechanisms within the Renin-Angiotensin-Aldosterone System (RAAS). tga.gov.aumedex.com.bd This leads to a series of compensatory changes in the components of this system.

Impact on Angiotensin II and Aldosterone (B195564) Regulatory Loops

Treatment with olmesartan leads to a significant decrease in plasma angiotensin II and aldosterone levels. nih.govnih.gov The blockade of the AT1 receptor prevents angiotensin II from stimulating aldosterone release from the adrenal glands. drugbank.compediatriconcall.com This reduction in aldosterone contributes to the blood pressure-lowering effect of olmesartan.

However, the blockade of the AT1 receptor also interrupts the negative feedback loop that angiotensin II normally exerts on renin secretion. medex.com.bd This results in a reactive increase in plasma renin activity and, consequently, an increase in plasma angiotensin I concentrations. tga.gov.aunih.govoup.com Despite the rise in angiotensin I, the subsequent conversion to angiotensin II does not overcome the potent blockade of the AT1 receptor by olmesartan, and thus the pressor effects of angiotensin II remain inhibited. medex.com.bd Long-term administration of olmesartan has been shown to sustain the reduction in both blood pressure and plasma angiotensin II levels. nih.gov

| RAAS Component | Effect | Reference |

|---|---|---|

| Plasma Renin Activity | Increases | tga.gov.aunih.govoup.com |

| Angiotensin I | Increases | pfizer.comtga.gov.au |

| Angiotensin II | Decreases | nih.govnih.gov |

| Aldosterone | Decreases | nih.govnih.govoup.com |

Investigation of Effects on Renin Secretion and Plasma Renin Activity

Blockade of the angiotensin II receptor by olmesartan disrupts the negative feedback loop on renin secretion. fda.govpfizer.comhres.caaccordhealthcare.us This interruption leads to a compensatory increase in plasma renin activity (PRA) and circulating levels of angiotensin I and angiotensin II. fda.govpfizer.comhres.caaccordhealthcare.us However, these elevated levels of angiotensin II are not sufficient to overcome the antihypertensive effect of olmesartan. fda.govpfizer.comhres.caaccordhealthcare.us

Studies have demonstrated a dose-dependent increase in PRA following the administration of olmesartan medoxomil. oup.com For instance, single doses of 5 mg, 20 mg, and 40 mg of olmesartan were shown to induce a corresponding rise in mean PRA levels. oup.com In comparative studies, olmesartan medoxomil 40 mg produced a more sustained AT1 receptor blockade, as indicated by a greater change in PRA over 24 hours, compared to valsartan (B143634) (80, 160, or 320 mg) and irbesartan (B333) (300 mg). oup.com

| Treatment Group | Change in Plasma Renin Activity (ΔPRA24) | Significance |

| Olmesartan Medoxomil 20 mg | Significant Increase | P < .01 |

| Olmesartan Medoxomil 40 mg | Significant Increase | P < .001 / P < .0001 |

| Valsartan 160 mg | Significant Increase | P < .05 |

| Valsartan 320 mg | Significant Increase | P < .01 |

| Irbesartan 300 mg | Significant Increase | P < .01 |

| Valsartan 80 mg | No Significant Increase | |

| Note: Data compiled from two separate studies with differing baseline PRA levels. oup.com |

Pleiotropic Pharmacological Effects: Advanced Research

Beyond its primary role in blood pressure regulation, olmesartan exhibits a range of pleiotropic effects that have been the subject of advanced research. These effects are often independent of its blood pressure-lowering capabilities. nih.govnih.gov

Endothelial Function and Vascular Remodeling Research

Olmesartan has demonstrated beneficial effects on endothelial function and vascular remodeling. nih.govnih.govdovepress.com It has been shown to prevent or reverse endothelial dysfunction in various experimental models. dovepress.com In clinical studies, olmesartan treatment has been associated with the restoration of normal resistance vessel morphology and a reduction in vascular inflammation. dovepress.com

One study involving hypertensive patients showed that olmesartan (40 mg) significantly reduced the wall-to-lumen ratio of small resistance vessels after one year of treatment, indicating a reversal of vascular remodeling. oup.com In contrast, atenolol (B1665814) showed minimal effect on this parameter despite comparable blood pressure control. oup.com Furthermore, higher doses of olmesartan (40/80 mg) have been found to decrease pulse wave velocity, a measure of arterial stiffness, to a greater extent than a 20 mg dose, independent of blood pressure reduction. ahajournals.org

Anti-Inflammatory Mechanisms and Signaling Pathways

Olmesartan exerts anti-inflammatory effects through various mechanisms. thieme-connect.comthieme-connect.com It has been shown to influence key inflammatory pathways, including those involving reactive oxygen species (ROS), cytokines, nuclear factor-kappa B (NF-κB), and tumor necrosis factor-alpha (TNF-α). thieme-connect.comthieme-connect.com

Research indicates that olmesartan can reduce the expression of inflammatory markers. For example, in patients with essential hypertension and vascular microinflammation, olmesartan significantly reduced levels of TNF-α and C-reactive protein (CRP). ahajournals.org Olmesartan has also been found to downregulate the gene expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and TNF-α in animal models of inflammatory bowel disease. thieme-connect.com The drug may also modulate the immune system by inducing potent regulatory T cells and modulating TH1- and TH17-mediated autoimmunity. jrespharm.com

Studies on Antioxidant Activity

Olmesartan possesses antioxidant properties that contribute to its protective effects. ijbcp.comnih.govresearchgate.net In vitro studies have demonstrated its capacity to scavenge free radicals. ijbcp.comsemanticscholar.org Specifically, olmesartan has shown significant free radical scavenging activity in both DPPH (1,1-diphenyl-2-picrylhydrazyl) and nitric oxide (NO) radical scavenging assays. ijbcp.comsemanticscholar.org

In a study on human umbilical vein endothelial cells (HUVECs), olmesartan significantly reduced intracellular ROS production induced by various oxidants. nih.gov This effect was comparable to that of known antioxidants and inhibitors of ROS-producing enzymes. nih.gov Furthermore, olmesartan has been shown to decrease the protein expression of p22phox, a key component of NADPH oxidase which is a major source of vascular oxidative stress, and increase the expression of heme oxygenase-1 (HO-1), an enzyme with antioxidant properties, in peripheral blood mononuclear cells of hypertensive patients. tandfonline.com

| Parameter | Baseline | 3 Months | 6 Months |

| p22phox (densitometric units) | 9.32 ± 2.43 | 7.10 ± 2.61 (p < 0.001) | 4.55 ± 1.26 (p < 0.001) |

| HO-1 (densitometric units) | 7.70 ± 0.71 | 10.87 ± 1.92 (p = 0.001) | 11.11 ± 1.89 (p = 0.001) |

| Phosphorylated ERK1/2 (d.u.) | 5.62 ± 1.11 | 3.94 ± 1.44 (p = 0.001) | 1.94 ± 0.87 (p < 0.001) |

| Data represents changes in protein expression in hypertensive patients treated with olmesartan medoxomil (20 mg/day). tandfonline.com |

Renal Protective Mechanisms and Pathophysiological Interventions

Olmesartan has demonstrated significant renoprotective effects in various studies. thieme-connect.comscienceopen.comnih.gov These effects are attributed to its ability to block the renin-angiotensin system, as well as its anti-inflammatory and antioxidant properties. scienceopen.com

In a study on streptozotocin-induced diabetic rats, olmesartan treatment led to a significant decrease in serum creatinine, blood urea (B33335) nitrogen (BUN), and urinary protein excretion. nih.gov It also attenuated the increase in urinary microalbumin (mALB) concentration. nih.gov Another study in a murine model of Alport syndrome, a genetic kidney disease, found that olmesartan treatment effectively attenuated kidney fibrosis by suppressing the transforming growth factor-β (TGF-β) signaling pathway in tubular epithelial cells. mdpi.com Olmesartan also preserved the expression of renal angiotensin-converting enzyme 2 (ACE2), which plays a protective role in the kidney. mdpi.com

| Parameter | Normal Group | Diabetic Control Group | Olmesartan-Treated Group |

| Serum Creatinine (μmol/l) | 45.2 ± 5.1 | 89.6 ± 7.3 | 58.3 ± 6.2 |

| BUN (mmol/l) | 6.8 ± 1.2 | 15.4 ± 2.1 | 9.7 ± 1.5 |

| Urinary Protein (mg/day) | 10.5 ± 2.3 | 43.26 ± 5.8 | 23.83 ± 4.1 |

| Urinary mALB (mg/l) | 1.2 ± 0.3 | 5.8 ± 0.9 | 2.5 ± 0.6 |

| Data from a study on streptozotocin-induced diabetic rats. nih.gov |

Research on Platelet Protein Expression Modulation

Research has indicated that olmesartan can modulate the expression of proteins within platelets. nih.govresearchgate.net In a study involving moderately hypertensive patients, treatment with olmesartan medoxomil for six months resulted in changes to the platelet proteome. nih.govresearchgate.net

While the treatment did not alter the circulating plasma levels of several proteins associated with inflammation, it did lead to a reduction in the expression of specific platelet proteins. nih.gov These included tropomyosin-β chain isotypes 3 and 4, serotransferrin isotypes 1 to 5, the leukocyte elastase inhibitor, and the chloride intracellular channel-protein isotype 1. nih.gov Conversely, the expression of the gelsolin precursor isotype 4 was found to be increased in platelets following the treatment period. nih.gov These findings suggest that olmesartan may exert an influence at the level of megakaryocytes, the cells responsible for producing platelets. nih.gov

Comparative and Combination Pharmacological Studies Involving Olmesartan

Comparative Mechanistic Analysis with Other Angiotensin II Receptor Blockers (ARBs)

Angiotensin II receptor blockers exert their effects by selectively antagonizing the angiotensin II type 1 (AT1) receptor, which is responsible for the vasoconstrictive and aldosterone-secreting effects of angiotensin II. drugbank.comnih.gov While all ARBs share this fundamental mechanism, significant differences exist in their molecular interactions with the AT1 receptor, leading to distinct pharmacological profiles. These differences are often categorized by the nature of their antagonism: surmountable (competitive) versus insurmountable (non-competitive).

Surmountable antagonists, such as losartan (B1675146) and valsartan (B143634), bind reversibly to the AT1 receptor. oup.combjcardio.co.uk Their inhibitory effect can be overcome by increasing the concentration of the agonist, angiotensin II. In contrast, insurmountable antagonists like olmesartan (B1677269), candesartan (B1668252), and irbesartan (B333) bind more tightly and/or dissociate more slowly from the receptor. oup.comnih.gov This "insurmountability" means that even with high concentrations of angiotensin II, the blockade remains robust, leading to a more potent and sustained suppression of the renin-angiotensin-aldosterone system (RAAS). bjcardio.co.uknih.gov

The insurmountable antagonism of olmesartan is attributed to its specific molecular structure, which allows for a two-step interaction with the AT1 receptor. tandfonline.com An initial loose, surmountable binding is followed by the formation of a tighter, more stable complex. tandfonline.com This is partly due to a hydroxyalkyl substituent and a carboxyl group on its imidazole (B134444) ring, which contribute to its high-affinity binding and slow dissociation. nih.gov This contrasts with the binding of an ARB like losartan, which binds to fewer sites on the receptor. bjcardio.co.uk These structural and mechanistic variations among ARBs are believed to contribute to differences in their clinical effects. oup.com

| ARB | Type of Antagonism |

| Olmesartan | Insurmountable |

| Candesartan | Insurmountable |

| Irbesartan | Insurmountable |

| Telmisartan (B1682998) | Insurmountable |

| Losartan | Surmountable (Competitive) |

| Valsartan | Surmountable (Competitive) |

| Eprosartan | Surmountable (Competitive) |

Table 1: Comparative Antagonism of Various ARBs at the AT1 Receptor. oup.combjcardio.co.uknih.gov

Differentiation of Receptor Binding Kinetics and Efficacy Profiles

The differences in the mechanism of antagonism among ARBs are reflected in their receptor binding kinetics and, consequently, their clinical efficacy profiles. Olmesartan is characterized by a very high affinity for the AT1 receptor, showing a 12,500-fold greater affinity for the AT1 receptor than for the AT2 receptor. japi.org This high selectivity ensures that its action is targeted specifically to block the primary effects of angiotensin II.

Studies comparing the binding kinetics of various ARBs have shown that olmesartan has a slow dissociation rate from the AT1 receptor. nih.govtandfonline.com This prolonged receptor occupancy is a key factor in its long-lasting antihypertensive effect. In comparative studies, the tight binding and slow dissociation of olmesartan and candesartan from the AT1 receptor are often highlighted as reasons for their potent and sustained action. bjcardio.co.uknih.gov

These kinetic properties translate into demonstrable differences in efficacy. Head-to-head clinical trials have consistently shown that olmesartan provides robust blood pressure reduction. For instance, studies have found olmesartan to be more effective than losartan, valsartan, and irbesartan at recommended starting doses in reducing diastolic and systolic blood pressure. researchgate.netnih.gov A meta-analysis of 22 studies involving 4,892 patients concluded that olmesartan resulted in greater reductions in both systolic and diastolic blood pressure compared to losartan and greater systolic pressure reductions compared to valsartan. nih.gov Another study noted that olmesartan's pressor inhibition effect was greater than that of telmisartan (61% vs 40%). japi.org

| Comparison | Outcome | Citation |

| Olmesartan vs. Losartan | Olmesartan demonstrated greater reductions in diastolic and systolic blood pressure. | nih.gov |

| Olmesartan vs. Valsartan | Olmesartan demonstrated greater reductions in systolic blood pressure. | nih.gov |

| Olmesartan vs. Irbesartan | Olmesartan was shown to be more effective in reducing diastolic blood pressure. | nih.gov |

| Olmesartan vs. Candesartan | Olmesartan was more effective in lowering 24-hour blood pressure. | nih.gov |

Table 2: Summary of Comparative Efficacy Findings for Olmesartan vs. Other ARBs.

Mechanistic Studies of Combination Therapies

To achieve target blood pressure control, particularly in patients with more severe hypertension, combination therapy is often employed. The rationale for combining olmesartan with other classes of antihypertensive drugs lies in their complementary mechanisms of action, which can lead to enhanced efficacy. japi.orgresearchgate.net The most common combinations involve olmesartan with a diuretic, such as hydrochlorothiazide (B1673439) (HCTZ), or a calcium channel blocker (CCB), like amlodipine (B1666008).

Olmesartan and Amlodipine: This combination targets two distinct and complementary pathways in blood pressure regulation. Olmesartan blocks the RAAS by antagonizing the AT1 receptor, leading to vasodilation and reduced aldosterone (B195564) secretion. drugbank.com Amlodipine is a dihydropyridine (B1217469) calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells, resulting in peripheral vasodilation. ispub.com The combined action produces a greater antihypertensive effect than either agent alone. mdpi.com Mechanistic studies also suggest potential pleiotropic effects beyond blood pressure reduction. The combination of olmesartan and amlodipine has been shown to attenuate atherosclerotic progression in animal models, an effect possibly mediated through anti-inflammatory pathways such as the inhibition of nuclear factor-kappa B (NF-κB). dovepress.com Furthermore, the vasodilatory effect of olmesartan on veins can counteract the preferential arteriolar dilation caused by amlodipine, which may help reduce the incidence of peripheral edema. nih.gov

Olmesartan and Hydrochlorothiazide (HCTZ): The combination with HCTZ, a thiazide diuretic, also provides a synergistic effect. While olmesartan blocks the RAAS, HCTZ promotes the excretion of sodium and water by the kidneys, which reduces plasma volume and cardiac output. tandfonline.com The body's natural compensatory response to the diuretic-induced volume depletion is an activation of the RAAS; this is effectively counteracted by olmesartan's blockade of the AT1 receptor. drugbank.com This dual mechanism leads to more significant blood pressure reductions than can be achieved with either monotherapy. tandfonline.com

| Combination | Component | Mechanism of Action |

| Olmesartan / Amlodipine | Olmesartan | Angiotensin II Type 1 (AT1) receptor antagonist; blocks RAAS-mediated vasoconstriction. |

| Amlodipine | Dihydropyridine calcium channel blocker; causes peripheral vasodilation. | |

| Olmesartan / Hydrochlorothiazide | Olmesartan | Angiotensin II Type 1 (AT1) receptor antagonist; blocks RAAS-mediated vasoconstriction. |

| Hydrochlorothiazide | Thiazide diuretic; reduces plasma volume by increasing sodium and water excretion. |

Table 3: Mechanisms of Action in Olmesartan Combination Therapies. drugbank.comtandfonline.comispub.com

Pharmacokinetic and Pharmacodynamic Research Methodologies

Population Pharmacokinetic Modeling and Covariate Analysis

Population pharmacokinetic (PK) models are crucial for understanding the behavior of olmesartan (B1677269), the active metabolite of olmesartan medoxomil, in various patient populations. These models help to identify sources of variability in drug exposure and to determine appropriate dosing strategies.

A common approach involves using nonlinear mixed-effects modeling to analyze plasma concentration data from clinical trials. certara.comnih.gov Retrospective analyses of data from multiple Phase I-III trials have been conducted to develop robust population PK models for olmesartan. certara.comnih.gov These studies typically include a diverse range of participants, such as healthy volunteers and hypertensive patients, from different geographical locations. certara.comnih.gov

The pharmacokinetic data for olmesartan are consistently well-described by a two-compartment linear model with first-order absorption and an absorption lag-time. certara.comnih.govnih.gov This model is parameterized by several key factors, including apparent oral clearance (CL/F), absorption rate constant, elimination rate constant, and rate constants for drug transfer between the central and peripheral compartments. certara.comnih.gov

Covariate Analysis:

A significant part of population PK modeling is the analysis of covariates to explain inter-individual variability in drug pharmacokinetics. For olmesartan, several covariates have been identified as significant factors influencing its clearance and volume of distribution.

Renal Function: Renal impairment is a key factor affecting olmesartan clearance. Studies have shown that severe renal impairment can lead to a significant decrease in clearance. certara.comnih.gov Creatinine clearance (CLCR) is often used as a marker of renal function in these analyses. nih.govresearchgate.net

Age, Body Weight, and Sex: Older age, lower body weight, and female sex have been associated with lower olmesartan clearance. certara.comnih.gov However, the magnitude of these effects is generally considered to be within a range that may not require dose adjustments. certara.comnih.gov

Body Surface Area (BSA): BSA has been identified as a covariate influencing the volume of distribution of olmesartan. nih.govresearchgate.net

Race: While some studies have specifically investigated the effect of race (e.g., Westerners vs. Japanese), no statistically significant difference in olmesartan clearance has been found. certara.comnih.gov

Patient Status: The clearance of olmesartan can also be influenced by whether the individual is a healthy volunteer or a hypertensive patient. certara.comnih.gov

The models are typically validated using techniques like bootstrap and visual predictive checks to ensure their appropriateness and predictive performance. nih.govresearchgate.net

Interactive Data Table: Covariates Influencing Olmesartan Pharmacokinetics

| Covariate | Parameter Affected | Direction of Effect | Reference |

| Age | Clearance, Volume of Distribution | Lower clearance with older age | certara.comnih.govnih.govresearchgate.net |

| Creatinine Clearance (CLCR) | Clearance | Lower clearance with lower CLCR | nih.govresearchgate.net |

| Body Weight | Clearance | Lower clearance with lower body weight | certara.comnih.gov |

| Sex | Clearance | Lower clearance in females | certara.comnih.gov |

| Body Surface Area (BSA) | Volume of Distribution | Influences volume of distribution | nih.govresearchgate.net |

| Patient Status | Clearance | Differs between healthy volunteers and hypertensive patients | certara.comnih.gov |

| Race | Clearance | No significant difference found | certara.comnih.gov |

In Vitro and In Vivo Pharmacodynamic Assay Development and Application

The pharmacodynamic effects of olmesartan are primarily mediated by its selective antagonism of the angiotensin II type 1 (AT1) receptor. researchgate.net

In Vitro Assays:

Receptor Binding Assays: In vitro studies have demonstrated that olmesartan is a potent, competitive, and selective AT1 receptor antagonist. researchgate.net Competition binding studies using radiolabeled ligands, such as [3H]olmesartan, are performed on cells expressing the human AT1 receptor (e.g., CHO-hAT1 cells) to determine the binding affinity and selectivity of olmesartan and compare it with other angiotensin receptor blockers (ARBs). nih.gov These assays have shown that olmesartan has a significantly higher affinity for the AT1 receptor compared to the AT2 receptor. researchgate.netjapi.org

Functional Assays: The functional antagonism of olmesartan is assessed by its ability to inhibit angiotensin II-induced responses in isolated tissues. For instance, olmesartan has been shown to produce a selective and insurmountable inhibition of angiotensin II-induced contractions in the guinea-pig aorta. researchgate.net In cell-based assays, the effect of olmesartan on angiotensin II-mediated intracellular signaling pathways, such as inositol (B14025) phosphate (B84403) accumulation, is measured. nih.gov

In Vivo Assays:

Pressor Response Inhibition: In vivo pharmacodynamic studies in animal models, such as conscious rats, are used to evaluate the ability of olmesartan to inhibit the pressor (blood pressure raising) effects of an angiotensin II infusion. researchgate.nethres.ca These studies have demonstrated that intravenous olmesartan produces a rapid and long-lasting inhibition of these pressor responses. researchgate.net Oral administration of the prodrug, olmesartan medoxomil, also inhibits the angiotensin II pressor response, although the onset of action is slower. researchgate.net

Antihypertensive Effects in Animal Models: The antihypertensive efficacy of olmesartan medoxomil is evaluated in various animal models of hypertension, including different rat and dog models. researchgate.net These studies have shown dose-dependent antihypertensive effects, with more pronounced effects observed in high-renin models. researchgate.net

Hemodynamic Studies: Hemodynamic studies in spontaneously hypertensive rats and normotensive dogs have revealed that intravenous olmesartan selectively reduces renal vascular resistance, suggesting that vasodilation in the renal vascular bed is a major contributor to its antihypertensive action. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: PK/PD models are developed to link the plasma concentrations of olmesartan to its pharmacodynamic effects, such as blood pressure reduction. fda.gov For instance, the blood pressure-lowering effects of olmesartan have been described by an Emax model. fda.gov

Mechanistic Investigations of Drug-Drug Interactions

Understanding the mechanisms of drug-drug interactions is critical for the safe and effective use of olmesartan medoxomil.

The co-administration of NSAIDs, including selective COX-2 inhibitors, with angiotensin II receptor antagonists like olmesartan medoxomil can lead to a deterioration of renal function, particularly in elderly, volume-depleted, or renally impaired patients. fda.govmedicinenet.com This interaction can result in acute renal failure, although these effects are typically reversible. fda.govmedicinenet.com

Mechanism:

Inhibition of Renal Prostaglandin (B15479496) Synthesis: NSAIDs inhibit the synthesis of renal prostaglandins. medscape.comdrugs.com Prostaglandins play a crucial role in maintaining renal blood flow, especially in the context of reduced renal perfusion. drugs.com

Blockade of Angiotensin II-Mediated Efferent Arteriolar Vasoconstriction: Angiotensin II receptor antagonists like olmesartan block the vasoconstrictive effect of angiotensin II on the efferent arterioles of the glomeruli, which helps to maintain glomerular filtration rate (GFR). drugs.com

Combined Effect: The concurrent use of NSAIDs and ARBs can lead to a significant reduction in GFR. The NSAID-induced decrease in vasodilatory prostaglandins, coupled with the ARB-mediated blockade of efferent arteriolar vasoconstriction, can compromise renal hemodynamics and lead to acute renal insufficiency. drugs.com

Additionally, NSAIDs can attenuate the antihypertensive effect of ARBs by causing fluid retention and unopposed pressor activity due to the inhibition of prostaglandin synthesis. medscape.comdrugs.com

Dual blockade of the renin-angiotensin-aldosterone system (RAAS) by combining an ARB like olmesartan with an angiotensin-converting enzyme (ACE) inhibitor or aliskiren (B1664508) is generally not recommended. fda.govmedicinenet.comhpra.ie

Risks:

Increased Risk of Adverse Events: Clinical trial data have shown that dual RAAS blockade is associated with a higher frequency of adverse events such as hypotension, hyperkalemia, and decreased renal function (including acute renal failure) compared to monotherapy. fda.govmedicinenet.comhpra.ienih.gov

No Additional Benefit: For most patients, the combination of two RAAS inhibitors does not provide any additional benefit compared to monotherapy. medicinenet.cominoad.com.cn

Mechanistic Underpinnings:

More Complete RAAS Inhibition: The rationale for dual blockade is to achieve a more complete inhibition of the RAAS, as angiotensin II can be produced via pathways that are not blocked by ACE inhibitors (the "angiotensin II escape" phenomenon). nih.gov

Synergistic Adverse Effects: While the blockade of the RAAS is more complete, the synergistic effects on blood pressure, potassium homeostasis, and renal function can lead to an increased incidence of adverse effects without a corresponding improvement in clinical outcomes for many patient populations. nih.gov

Co-administration of the bile acid sequestrant colesevelam (B1170362) with olmesartan medoxomil can decrease the systemic exposure of olmesartan. europa.eubarnsleyccg.nhs.uk

Mechanism:

Binding in the Gastrointestinal Tract: Colesevelam is a non-absorbed, lipid-lowering polymer that binds to bile acids in the intestine. It can also bind to co-administered drugs, thereby reducing their absorption from the gastrointestinal tract. medscape.commedscape.comdrugbank.com

Reduced Bioavailability: Studies have shown that simultaneous administration of colesevelam and olmesartan medoxomil results in a significant reduction in the total exposure (AUC) to olmesartan. nih.gov

To mitigate this interaction, it is recommended that olmesartan be administered at least 4 hours before the colesevelam dose. inoad.com.cneuropa.eubarnsleyccg.nhs.uk This temporal separation minimizes the potential for binding in the gastrointestinal tract and reduces the impact on olmesartan's bioavailability. nih.gov

Preclinical and Translational Research on Olmesartan S Disease Modulation Potential

Studies in Experimental Animal Models of Cardiovascular and Renal Diseases

The efficacy of olmesartan (B1677269) in mitigating cardiovascular and renal damage has been extensively studied in various experimental animal models, which aim to replicate human disease states. These studies have been crucial in elucidating the compound's therapeutic potential beyond simple blood pressure reduction.

In models of hypertensive renal injury, such as the spontaneously hypertensive rat (SHR), olmesartan medoxomil demonstrated a dose-dependent reduction in urinary protein excretion. researchgate.netnih.gov For instance, it reduced proteinuria by 65% and 75% at different dosages. researchgate.netnih.gov Similarly, in a DOCA-salt hypertensive rat model, olmesartan medoxomil significantly lowered urinary protein excretion even without affecting blood pressure, suggesting a direct renal protective effect. researchgate.netnih.gov

Further studies in models of diabetic nephropathy, like the hypertensive Zucker diabetic fatty (ZDF) rat, have reinforced these findings. In these animals, olmesartan medoxomil not only reduced blood pressure but also dose-dependently decreased proteinuria by as much as 76%. researchgate.netnih.gov Morphological analysis revealed that the treatment also attenuated both renocortical and renomedullary injury and reduced the glomerular sclerosis index, indicating an improvement in the structural damage associated with diabetic kidney disease. researchgate.netnih.gov These preclinical findings highlight that the nephroprotective effects of olmesartan may occur independently of its blood pressure-lowering action. researchgate.net

| Animal Model | Disease Modeled | Key Findings | Reference |

|---|---|---|---|

| Spontaneously Hypertensive Rat (SHR) | Hypertensive Renal Injury | Dose-dependently reduced urinary protein excretion by 65-75%. | researchgate.netnih.gov |

| DOCA-salt Hypertensive Rat | Hypertension-induced Renal Damage | Reduced urinary protein excretion by 26-39% without altering blood pressure. | researchgate.netnih.gov |

| Zucker Diabetic Fatty (ZDF) Rat | Type 2 Diabetic Nephropathy | Dose-dependently reduced proteinuria by 31-76%; Reduced renocortical injury by 19-50% and glomerular sclerosis index by 25-37%. | researchgate.netnih.gov |

| Spontaneously Hypertensive Rat (SHR) | Cardiac Ischemia/Reperfusion Injury | Ameliorated left ventricular hypertrophy and protected the heart against injury. | nih.gov |

Research on Organ Protective Effects (Cardiac and Renal)

Research has increasingly focused on the direct organ-protective effects of olmesartan, demonstrating benefits for both the heart and kidneys that are not solely attributable to its antihypertensive properties.

Cardiac Protective Effects

The protective effects of ARBs like olmesartan on the heart include improving cardiac function, reducing afterload, and preventing ventricular hypertrophy and remodeling. nih.govdrugbank.com Preclinical studies have provided specific evidence for olmesartan's cardioprotective mechanisms. In a study using spontaneously hypertensive rats (SHRs) subjected to cardiac ischemia/reperfusion (I/R) injury, four weeks of olmesartan treatment was found to ameliorate left ventricular hypertrophy and protect the heart. nih.gov This protective effect was attributed to its antioxidative and anti-inflammatory properties, specifically by inhibiting the AT1 receptor and reducing oxidative stress, which in turn decreased the expression of High Mobility Group Box 1 (HMGB1) and Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov

Another study in mice with pressure overload-induced cardiac remodeling found that olmesartan attenuated left ventricular hypertrophy, fibrosis, and dysfunction. nih.gov The mechanism identified was the activation of the delta-like ligand 4 (DLL4)/Notch1 signaling pathway, which helped preserve cardiac function and improve capillary density and coronary perfusion. nih.gov These findings suggest a novel pharmacological mechanism through which olmesartan exerts its cardioprotective effects. nih.gov

Renal Protective Effects

The renoprotective effects of olmesartan are well-documented in preclinical models. researchgate.netnih.gov Blockade of the RAAS system with olmesartan has been shown to slow the progression of diabetic nephropathy. nih.gov Studies in animal models of hypertension and diabetes demonstrate that olmesartan improves both functional and morphological damage associated with kidney disease. researchgate.netnih.gov The reduction in proteinuria is a key functional improvement, while the decrease in glomerular sclerosis and renal injury represents a significant morphological benefit. researchgate.netnih.gov Importantly, these renal benefits have been observed to occur, in part, independently of blood pressure reduction, pointing to direct intrarenal mechanisms of action. researchgate.net

| Organ | Model/Condition | Mechanism of Protection | Observed Effect | Reference |

|---|---|---|---|---|

| Cardiac | Ischemia/Reperfusion (SHR) | Reduced oxidative stress; Downregulation of HMGB1 and HIF-1α expression. | Ameliorated left ventricular hypertrophy; Limited infarct size. | nih.gov |

| Cardiac | Pressure Overload (Mice) | Activation of DLL4/Notch1 signaling pathway. | Decreased left ventricular hypertrophy and fibrosis; Preserved cardiac function; Improved capillary density. | nih.gov |

| Renal | Hypertensive & Diabetic Nephropathy (Rats) | Blockade of systemic and intrarenal RAAS. | Reduced proteinuria; Decreased glomerular sclerosis and renocortical/renomedullary injury. | researchgate.netnih.gov |

Investigation of Drug Repurposing Opportunities (e.g., inflammation-mediated diseases, cancer, neurodegenerative disorders)

Drug repurposing, the process of identifying new uses for existing drugs, is a time- and cost-effective strategy for therapeutic development. mdpi.comnih.gov Olmesartan's mechanisms of action suggest its potential utility beyond its primary indication for hypertension.

Inflammation-Mediated Diseases There is growing evidence for the involvement of angiotensin II in inflammatory processes. nih.gov This has led to investigations into olmesartan's potential as an anti-inflammatory agent. A study using a rat model of experimental colitis, an inflammatory bowel disease, found that olmesartan medoxomil dose-dependently ameliorated colonic damage. nih.gov The protective effects were linked to its anti-inflammatory and antioxidant activities, as evidenced by reduced levels of tissue markers such as tumor necrosis factor-alpha (TNF-α) and myeloperoxidase (MPO). nih.gov These findings suggest that olmesartan may be effective in treating inflammation-mediated conditions like ulcerative colitis. nih.gov Further supporting this, other studies have shown that olmesartan can reduce levels of systemic inflammatory markers, including hs-CRP, TNF-α, MCP-1, and IL-6. nih.govjapi.org

Cancer The tumor microenvironment plays a critical role in cancer progression. Some cardiovascular drugs have been investigated for their potential anticancer properties. mdpi.com Angiotensin receptor blockers, including olmesartan, have been identified as potential candidates for drug repurposing in oncology. mdpi.com The proposed mechanism involves the normalization of the tumor microenvironment. For example, the ARB losartan (B1675146) has been shown to inhibit tumor growth by depleting the matrix and reducing collagen levels. mdpi.com Olmesartan is suggested to employ similar mechanisms, although specific preclinical studies on its direct anticancer effects are an emerging area of research. mdpi.com The strategy of drug repurposing offers a promising avenue to develop new, cost-effective cancer therapies. nih.govn1x10.com

Neurodegenerative Disorders Drug repurposing is also a promising approach for identifying new treatments for neurodegenerative disorders like Alzheimer's disease. nih.govmdpi.com A recent consensus study of dementia experts identified several classes of prescribed drugs, including those for hypertension, as candidates for repurposing due to their potentially cerebroprotective properties. Olmesartan is included in a hypothesis-testing observational cohort study designed to investigate whether such medications could influence the incidence and progression of dementia, based on preclinical evidence suggesting they may have beneficial effects on dementia pathology. This highlights that olmesartan is being actively considered as a potential repurposed therapy for neurodegenerative conditions, though clinical evidence is still under investigation.

| Potential Repurposing Area | Experimental Model/Study Type | Key Findings/Rationale | Reference |

|---|---|---|---|

| Inflammation-Mediated Diseases (Ulcerative Colitis) | Rat model of dextran (B179266) sodium sulphate-induced colitis | Ameliorated colonic histopathological and biochemical injuries through anti-inflammatory and antioxidant effects. Reduced TNF-α and MPO. | nih.gov |

| Cancer | Review of drug repurposing opportunities | Suggested to have potential anticancer properties by normalizing the tumor microenvironment, similar to other ARBs like losartan. | mdpi.com |

| Neurodegenerative Disorders (Dementia) | Observational cohort study protocol | Identified as a candidate for repurposing based on preclinical evidence of cerebroprotective properties and potential to influence dementia pathology. |

Future Research Directions and Emerging Avenues

Exploration of Novel Therapeutic Targets and Signaling Pathways

While the primary mechanism of Olmesartan (B1677269), the active metabolite of Olmesartan Ethyl Ester, is the selective blockade of the angiotensin II type 1 (AT1) receptor, future research is expanding to investigate its effects on other signaling pathways and potential new therapeutic targets. drugbank.comnih.govhres.caabmole.com The renin-angiotensin-aldosterone system (RAAS) is complex, and the downstream effects of AT1 receptor blockade are not fully elucidated. drugbank.com

Current research points towards investigating the role of the angiotensin II type 2 (AT2) receptor as a novel therapeutic target. nih.gov The AT2 receptor is understood to have protective actions in various diseases, and its stimulation may offer anti-inflammatory and anti-fibrotic benefits. nih.gov Further studies could explore how Olmesartan's interaction with the RAAS indirectly influences AT2 receptor signaling and whether this contributes to its therapeutic effects.

Additionally, research into the cellular signaling pathways related to angiotensin II beyond vasoconstriction is an emerging area. Understanding how Olmesartan modulates these pathways could reveal new applications for the drug. The table below summarizes key areas for future exploration.

| Research Area | Potential Focus | Rationale |

| Angiotensin II Type 2 (AT2) Receptor | Investigate the indirect effects of Olmesartan on AT2 receptor activation and its downstream signaling. | The AT2 receptor has demonstrated protective effects, and its modulation could represent a novel therapeutic strategy. nih.gov |

| Cellular Signaling Pathways | Explore the impact of Olmesartan on intracellular signaling cascades affected by angiotensin II, independent of blood pressure reduction. | This could uncover new mechanisms of action and potential therapeutic uses for Olmesartan. |

| Counter-Regulatory RAS | Elucidate the effects of Olmesartan on the counter-regulatory arms of the renin-angiotensin system. | Understanding the balance between the classical and counter-regulatory RAS pathways could lead to more effective therapeutic approaches. nih.gov |

Development and Evaluation of Advanced Drug Delivery Systems

A significant challenge with Olmesartan Medoxomil, the prodrug of Olmesartan, is its low oral bioavailability due to poor water solubility. nih.govnih.gov this compound is a related chemical compound. synzeal.com To overcome this limitation, a key area of future research is the development and evaluation of advanced drug delivery systems.

Various nanoformulations are being investigated to enhance the dissolution rate and absorption of Olmesartan. These include nanoparticles, nanosuspensions, and self-microemulsifying drug delivery systems (SMEDDS). nih.govnih.govgoogle.comresearchgate.netresearchgate.netgoogle.com These advanced systems aim to increase the surface area of the drug and improve its solubility, thereby enhancing its bioavailability. nih.gov

Future research will likely focus on optimizing these delivery systems for stability, targeted delivery, and controlled release. The table below details some of the advanced drug delivery systems under investigation.

| Delivery System | Description | Potential Advantages |

| Nanoparticles | Drug particles are reduced to the nanometer range. researchgate.net | Increased surface area leading to enhanced dissolution rate and bioavailability. nih.govresearchgate.net |

| Nanosuspensions | Submicron colloidal dispersions of drug particles in a liquid phase. nih.gov | Can be prepared by various techniques and may improve solubility and dissolution. nih.gov |

| Self-Microemulsifying Drug Delivery Systems (SMEDDS) | Isotropic mixtures of oil, surfactant, cosurfactant, and drug that form a microemulsion in aqueous fluids. nih.gov | Spontaneously forms a microemulsion in the gastrointestinal tract, potentially improving drug solubilization and absorption. nih.gov |

Long-term Mechanistic Studies on Cardiovascular and Renal Outcome Pathways

While Olmesartan has demonstrated efficacy in reducing blood pressure, further long-term mechanistic studies are required to fully understand its impact on cardiovascular and renal outcomes. nih.gov Existing large-scale clinical trials have sometimes yielded varied results regarding the extent of its protective effects beyond blood pressure control. springermedizin.denih.govnih.gov

Future research should focus on elucidating the specific molecular and cellular pathways through which Olmesartan exerts its long-term effects on the heart and kidneys. nih.gov This includes investigating its influence on endothelial function, inflammation, fibrosis, and vascular remodeling, independent of its antihypertensive action. nih.gov

A deeper understanding of these mechanisms will help in identifying patient populations who are most likely to benefit from Olmesartan therapy and in developing strategies to optimize its long-term protective effects. The following table highlights key areas for future long-term mechanistic studies.

| Organ System | Mechanistic Focus | Research Goal |

| Cardiovascular | Endothelial dysfunction, vascular inflammation, and arterial remodeling. nih.gov | To determine the direct vascular protective effects of Olmesartan and their contribution to improved cardiovascular outcomes. nih.govnih.gov |

| Renal | Glomerular hemodynamics, proteinuria, and renal fibrosis. springermedizin.de | To clarify the mechanisms behind Olmesartan's effects on renal function and its potential to slow the progression of chronic kidney disease. nih.govspringermedizin.de |

| Cellular Level | Signal transduction pathways involved in cardiac and renal cell hypertrophy, apoptosis, and extracellular matrix deposition. | To identify the specific molecular targets of Olmesartan that mediate its organ-protective effects. |

Pharmacogenomic Research and Personalized Medicine Implications in ARB Response

The individual response to angiotensin II receptor blockers (ARBs) like Olmesartan can vary significantly among patients. plos.org This variability is, in part, attributed to genetic factors. Pharmacogenomic research aims to identify genetic variants that influence a patient's response to a drug, paving the way for personalized medicine. plos.orgnih.gov

Future research in this area will focus on identifying specific single nucleotide polymorphisms (SNPs) and other genetic variations in the genes of the renin-angiotensin system (RAS) that predict the efficacy of Olmesartan. diabetesjournals.orgnih.gov Genes of interest include those encoding for renin (REN), angiotensin-converting enzyme (ACE), and the angiotensin II type 1 receptor (AGTR1). nih.govdiabetesjournals.orgnih.gov

By understanding the genetic basis of ARB response, clinicians may one day be able to select the most effective antihypertensive medication for a patient based on their genetic profile, maximizing therapeutic benefit. plos.orgdiabetesjournals.org The table below outlines key aspects of future pharmacogenomic research for ARBs.

| Research Focus | Key Genes | Potential Clinical Implication |

| Predicting Antihypertensive Response | REN, ACE, AGTR1, and other RAS-related genes. nih.govdiabetesjournals.orgnih.gov | Tailoring the selection of ARBs to individual patients to achieve better blood pressure control. plos.orgdiabetesjournals.org |

| Identifying Non-Responders | Genetic variants associated with a poor response to ARBs. plos.org | Avoiding ineffective treatments and selecting alternative therapies from the outset. |

| Personalized Dosing Strategies | Genetic markers that influence the pharmacokinetics and pharmacodynamics of Olmesartan. | Optimizing dosing to maximize efficacy while minimizing potential side effects. |

Q & A

What are the critical steps in the synthesis of Olmesartan Ethyl Ester, and how do reaction conditions influence impurity formation?

The synthesis involves a one-pot process starting with hydrolysis of the ethyl ester precursor (e.g., compound 3 ) under basic conditions (KOH/NaOH) to form the dipotassium salt of olmesartan acid (8 ), followed by alkylation with medoxomil chloride (5 ) in solvents like DMF or DMSO . Key challenges include controlling regioselectivity: alkylation of the carboxyl group competes with the tetrazole unit, leading to regioisomeric impurities (9 and 10 ). Excess medoxomil chloride is required to favor carboxyl alkylation, but incomplete reactions can still generate impurities like detritylated byproducts (e.g., 10-12 ) .

How can regioisomeric impurities (e.g., N-1- and N-2-medoxomil derivatives) be identified and quantified during synthesis?

Regioisomers are characterized using IR, NMR, and single-crystal X-ray diffraction (SCXRD) to resolve structural ambiguities. For instance, NMR can distinguish between N-1- and N-2-alkylation patterns on the tetrazole ring . HPLC with UV detection is employed for quantification, using area normalization to assess impurity levels (<2% for unreacted intermediates) . TLC monitoring during hydrolysis and alkylation steps helps track reaction progress and impurity formation .

What analytical methods are recommended for validating the purity of this compound in compliance with pharmacopeial standards?

HPLC with internal standardization (e.g., p-hydroxybenzoic acid isobutyl ester) is used to calculate purity (98.5–101.5%) via peak area ratios . DSC thermal analysis (40–320°C) confirms crystallinity and solvent residues, while FT-IR verifies functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) . Residual solvents (e.g., DMF) are controlled to <1000 ppm using recrystallization in aqueous acetone .

How do detritylation and ester hydrolysis contribute to process-related impurities, and what strategies mitigate these issues?

Detritylation of intermediates (e.g., compound 4 ) generates impurities like 10-12 under acidic or high-temperature conditions . Ester hydrolysis of the ethyl ester precursor (3 ) forms carboxylic acid impurities (5, 8, 9 ). Mitigation strategies include:

- Controlled reaction pH to minimize hydrolysis.

- Exclusion of moisture during alkylation.

- Limiting unreacted medoxomil chloride to ≤2% via real-time HPLC monitoring .

What methodologies optimize the N-alkylation step to improve yield and scalability?

Using anhydrous K₂CO₃ with reduced particle size enhances reactivity in N-alkylation, achieving 90% yield of trityl-protected this compound (4 ) . Solvent choice (e.g., DMA over DMF) reduces side reactions, while 3% (w/w) NaI accelerates esterification in subsequent steps . Scalable processes prioritize single-pot reactions to minimize isolation steps and improve overall yield (62% final) .

How can spectral data resolve structural ambiguities in tritylated intermediates?

¹H-NMR and SCXRD confirm N-2-tritylation in intermediates (e.g., 2, 3, 6 ), disproving earlier claims of N-1-regiochemistry. For example, SCXRD reveals tetrazole ring geometry, while ¹H-NMR distinguishes trityl proton environments . Cross-referencing with literature data for biphenyltetrazole derivatives ensures consistency in structural assignments .

What are the implications of solvent selection on the crystallization and purity of this compound?

Aqueous acetone is optimal for recrystallization, yielding 99.9% purity by removing polar impurities (e.g., hydrolyzed acids) . Solvent polarity impacts crystal packing: acetone’s moderate polarity avoids solvate formation, while water content controls nucleation rate for larger crystals .

How should researchers address contradictions in impurity profiles between lab-scale and industrial-scale syntheses?

Lab-scale studies may underestimate impurities due to shorter reaction times or smaller solvent volumes. Industrial processes require:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。